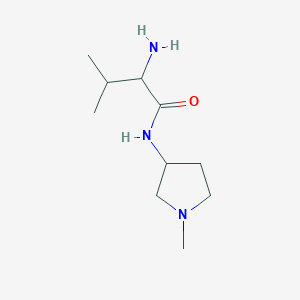![molecular formula C26H35NO4S B14787938 [2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JYL-79 is a chemical compound known for its role as an agonist of the vanilloid receptor, specifically the transient receptor potential vanilloid 1 (TRPV1) channel.
準備方法
The synthetic routes and reaction conditions for JYL-79 involve multiple steps. The preparation method typically includes the following steps:
Initial Reaction: Reacting 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent.
Quenching: Adding the reaction product into an aqueous solution to obtain an intermediate.
Solvent Dissolution: Dissolving the intermediate with a solvent and adding acetone to obtain the final product.
化学反応の分析
JYL-79 undergoes several types of chemical reactions, including:
Oxidation: JYL-79 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, typically involving reagents like sodium borohydride.
Substitution: JYL-79 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
JYL-79 has several scientific research applications, including:
Neuropathic Pain: JYL-79 is primarily used in the study of neuropathic pain due to its ability to activate TRPV1 channels.
Membrane Transporter/Ion Channel Studies: The compound is used to study the structure-activity relationships of vanilloid receptor agonists.
Neuronal Signaling: JYL-79 is also employed in research related to neuronal signaling pathways.
作用機序
JYL-79 exerts its effects by acting as an agonist of the TRPV1 channel. The TRPV1 channel is a membrane-bound ion channel that plays a crucial role in the sensation of pain and heat. When JYL-79 binds to the TRPV1 channel, it activates the channel, leading to an influx of calcium ions into the cell. This activation triggers a cascade of intracellular signaling pathways that result in the sensation of pain .
類似化合物との比較
JYL-79 is unique in its high potency as a TRPV1 agonist, with an IC50 value of 3.9 nanomolar . Similar compounds include:
Capsaicin: A well-known TRPV1 agonist derived from chili peppers.
Resiniferatoxin: Another potent TRPV1 agonist used in pain research.
Olvanil: A synthetic TRPV1 agonist with similar properties to JYL-79.
JYL-79 stands out due to its high potency and specific applications in neuropathic pain research .
特性
分子式 |
C26H35NO4S |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
[2-[(3,4-dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H35NO4S/c1-17-7-8-19(11-18(17)2)12-21(16-31-25(29)26(3,4)5)14-24(32)27-15-20-9-10-22(28)23(13-20)30-6/h7-11,13,21,28H,12,14-16H2,1-6H3,(H,27,32) |
InChIキー |
GCQVVGTWUKTBAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC(CC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)





![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)




![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
